molecular formula C9H10N2OS B1408668 5-(Thiazolidin-3-yl)picolinaldehyde CAS No. 1774895-84-9

5-(Thiazolidin-3-yl)picolinaldehyde

Cat. No.: B1408668
CAS No.: 1774895-84-9
M. Wt: 194.26 g/mol
InChI Key: UJFUHLSLKCNGOZ-UHFFFAOYSA-N
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Description

5-(Thiazolidin-3-yl)picolinaldehyde is a heterocyclic compound featuring a picolinaldehyde (pyridine-2-carboxaldehyde) backbone with a thiazolidin-3-yl substituent at the 5-position. The thiazolidine ring, a saturated five-membered ring containing nitrogen and sulfur atoms, is a pharmacophoric motif prevalent in medicinal chemistry, notably in antidiabetic agents like thiazolidinediones (TZDs) .

Properties

IUPAC Name

5-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFUHLSLKCNGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazolidin-3-yl)picolinaldehyde typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction between thiosemicarbazide and picolinaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazolidin-3-yl)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Thiazolidin-3-yl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiazolidin-3-yl)picolinaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Pioglitazone Hydrochloride

Core Structure : Thiazolidine-2,4-dione ring.
Key Differences :

  • Pioglitazone contains a 2,4-dione substitution on the thiazolidine ring, critical for peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity in diabetes treatment .
  • In contrast, 5-(Thiazolidin-3-yl)picolinaldehyde lacks the dione groups but retains the thiazolidine ring, which may influence electronic properties and binding interactions.
  • The picolinaldehyde moiety in the target compound introduces a reactive aldehyde group absent in Pioglitazone, enabling further chemical modifications.

5-Methylpicolinaldehyde (Catalog Entry 15, )

Core Structure : Picolinaldehyde.
Key Differences :

  • The 5-position substituent in 5-Methylpicolinaldehyde is a methyl group, whereas the target compound features a thiazolidin-3-yl group.

(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (Compound 12a, )

Core Structure : Thiazolidin-3-yl with acetamide and indole-based substituents.
Key Differences :

  • Compound 12a includes a conjugated indole-thiazolidine system and an acetamide side chain, likely enhancing its bioactivity profile (e.g., antimicrobial or anticancer properties inferred from similar structures).
  • This compound lacks these extended conjugated systems but offers a reactive aldehyde for targeted derivatization, positioning it as a versatile synthetic precursor .

Physicochemical and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Reactivity/Applications Reference
This compound Picolinaldehyde Thiazolidin-3-yl at C5, aldehyde at C2 Intermediate for Schiff bases, drug synthesis
Pioglitazone hydrochloride Thiazolidine-2,4-dione Benzyl-ethoxy-phenyl, dione groups PPARγ agonist (antidiabetic)
5-Methylpicolinaldehyde Picolinaldehyde Methyl at C5 Chemical intermediate
Compound 12a () Thiazolidin-3-yl Acetamide, indole-derived substituents Potential bioactive agent

Key Observations :

  • Reactivity : The aldehyde group in this compound distinguishes it from Pioglitazone and Compound 12a, enabling nucleophilic additions absent in these analogues.
  • Bioactivity Potential: While Pioglitazone’s dione groups are essential for PPARγ binding, the thiazolidine ring in the target compound may interact with other biological targets (e.g., enzymes or receptors requiring N/S coordination).

Biological Activity

5-(Thiazolidin-3-yl)picolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by the presence of a thiazolidine ring fused with a picolinaldehyde moiety. This structural combination is believed to contribute to its diverse biological activities, including anti-diabetic, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. Notably, compounds with thiazolidine structures have been shown to exhibit significant inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. These interactions suggest potential applications in managing diabetes mellitus by regulating blood glucose levels .

1. Antidiabetic Activity

Research indicates that compounds similar to this compound can effectively inhibit α-amylase and α-glucosidase activities. A study reported IC50 values for various thiazolidine derivatives, demonstrating their efficacy compared to standard drugs like Acarbose:

CompoundIC50 (μg/mL)Reference
Acarbose103.2 ± 0.7
Compound A115.0 ± 0.1
Compound B118.9 ± 0.2
Compound C154.3 ± 0.6

These results highlight the potential of thiazolidine derivatives in diabetic treatment through enzyme inhibition.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Antidiabetic Efficacy

In a recent study, researchers synthesized a series of thiazolidine derivatives, including this compound, and evaluated their effects on blood glucose levels in diabetic rat models. The results showed a marked reduction in glucose levels post-treatment, comparable to established antidiabetic medications .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess inhibition zones, revealing that this compound produced significant inhibition compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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